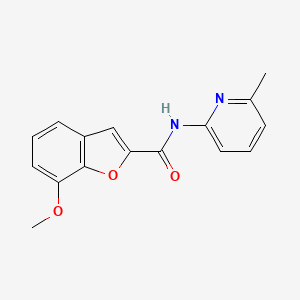

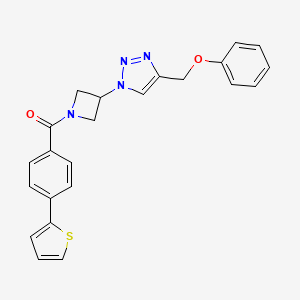

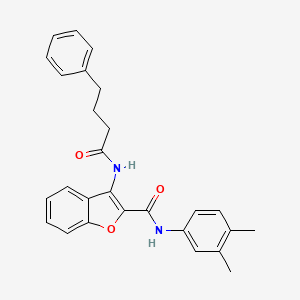

![molecular formula C19H20ClN3S B2728780 N-butyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 422532-60-3](/img/structure/B2728780.png)

N-butyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-butyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine is a chemical compound that has gained attention in the scientific community due to its potential application in various fields of research. The compound has shown promising results in the treatment of diseases such as cancer, and its mechanism of action has been studied extensively. In

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications

H(1)-antihistaminic Agents : Novel quinazolinone derivatives have been synthesized and evaluated for their potential as H(1)-antihistaminic agents, demonstrating significant protection against histamine-induced bronchospasm in vivo. This highlights the potential of quinazolin-4-amine derivatives in the development of new antihistaminic drugs with minimal sedation effects (Alagarsamy et al., 2008).

Diuretic Agents : Research into quinazolinone derivatives containing thiazole or thiadiazole moieties has been conducted to explore their diuretic activity. Some compounds demonstrated significant diuretic effects, pointing to the structural versatility of quinazolinones for therapeutic applications (Maarouf et al., 2004).

Antibacterial and Anti-inflammatory Activities : Quinazolin-4-(3H)-ones have been synthesized and assessed for their analgesic, anti-inflammatory, and antibacterial properties. Certain derivatives displayed potent activities, underscoring the utility of quinazolinone scaffolds in designing new therapeutic agents (Alagarsamy et al., 2005).

Kinase Inhibitors : The development of quinazolin-4-ylamino derivatives as irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2) showcases the application of quinazolinones in targeting specific signaling pathways involved in cancer progression (Wissner et al., 2005).

Antimicrobial Studies : The synthesis of quinazolin-4(3H)ones with thiazolidinyl sulfonamides and their evaluation for antibacterial and antifungal activities further emphasize the potential of quinazolinones in developing new antimicrobial agents. Some compounds exhibited remarkable activities against both bacterial and fungal pathogens (Patel et al., 2010).

Chemical Synthesis and Reactivity

- Divergent Synthesis and Reactivity : The versatility of quinazolinone scaffolds is further demonstrated in the synthesis and reactivity of triazolo-annelated quinazolines and tetrazoloquinazoline derivatives, highlighting the chemical flexibility and potential for generating diverse libraries of compounds for various applications (Jeminejs et al., 2021).

Propriétés

IUPAC Name |

N-butyl-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3S/c1-2-3-12-21-18-16-6-4-5-7-17(16)22-19(23-18)24-13-14-8-10-15(20)11-9-14/h4-11H,2-3,12-13H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOBAMJKKXFLJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=NC2=CC=CC=C21)SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-2-((4-chlorobenzyl)thio)quinazolin-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

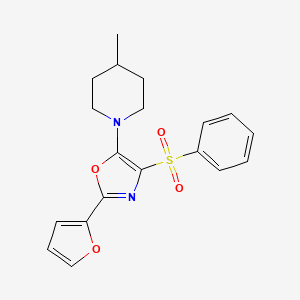

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2728697.png)

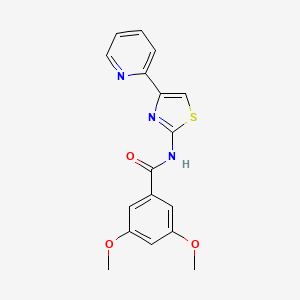

![2,2-Difluorospiro[2.2]pentane-1-carboxylic acid](/img/structure/B2728708.png)

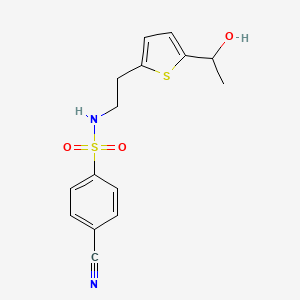

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2728714.png)

![2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2728715.png)

![N-(2,5-dichlorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2728718.png)